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Executive Summary
Aldumastat (also known as GLPG1972 or S201086) is a potent and selective, orally

administered inhibitor of ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin

Motifs 5), a key enzyme implicated in cartilage degradation in osteoarthritis. This technical

guide provides a comprehensive overview of the pharmacokinetics and bioavailability of

Aldumastat, compiling data from preclinical and clinical studies. The development of

Aldumastat for osteoarthritis was discontinued after a Phase 2 trial did not meet its primary

endpoint for efficacy. However, the pharmacokinetic data generated remains valuable for

researchers in the field of drug development. This document summarizes key quantitative data

in structured tables, details experimental methodologies, and provides visualizations of relevant

pathways and workflows.

Preclinical Pharmacokinetics and Bioavailability
Initial preclinical studies in animal models demonstrated the oral availability of Aldumastat. A
single oral gavage administration of 5 mg/kg of Aldumastat resulted in varying bioavailability

across different species.
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Species Dose (Oral) Oral Availability (F%)

Mice 5 mg/kg 25%[1]

Rats 5 mg/kg 58%[1]

Dogs 5 mg/kg 97%[1]

Further detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and

volume of distribution from these preclinical studies are not publicly available in the reviewed

literature.

Experimental Protocols
In Vivo Administration:

Compound Formulation: While the exact vehicle for the preclinical oral gavage studies is not

specified in the available literature, a common formulation for such studies involves

suspending the compound in a vehicle like a solution of 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% saline.[1]

Dosing: A single dose of 5 mg/kg was administered via oral gavage to mice, rats, and dogs.

[1]

Pharmacokinetic Analysis:

Blood samples were likely collected at various time points post-administration to determine

the plasma concentration of Aldumastat.

Plasma concentrations of Aldumastat were likely determined using a validated bioanalytical

method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters were then calculated from the plasma concentration-time data.

Clinical Pharmacokinetics
The clinical pharmacokinetic profile of Aldumastat has been evaluated in several Phase 1

studies involving healthy volunteers and patients with osteoarthritis. These studies assessed
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single ascending doses (SAD) and multiple ascending doses (MAD) of the drug.

Single Ascending Dose (SAD) Studies in Healthy Male
Volunteers
A first-in-human, randomized, double-blind, placebo-controlled study (Study A, NCT02612246)

investigated single oral doses of Aldumastat solution ranging from 60 mg to 2100 mg in

healthy male volunteers in a fasted state.[2]

Table 2.1: Pharmacokinetic Parameters of Aldumastat after Single Ascending Doses (Fasted

State)

Dose Cmax (μg/mL) Tmax (h) AUC (μg·h/mL) t1/2 (h)

60 mg 1.1 1.0 - 4.0 - ~10

... ... ... ... ...

2100 mg 18.3 1.0 - 4.0 - ~10

Note: A comprehensive dose-escalation table with all pharmacokinetic parameters is not

available in the public domain. The provided data represents the range of values observed.

Exposure (AUC) increased dose-proportionally, while Cmax increased less than proportionally.

[2]

Multiple Ascending Dose (MAD) Studies
Multiple ascending dose studies were conducted in healthy volunteers and patients with

osteoarthritis to evaluate the steady-state pharmacokinetics of Aldumastat.

Study A (NCT02612246): Healthy Male Volunteers

Doses: 300 mg, 600 mg, and 1050 mg once daily for 14 days (fed state).[2]

Results: Steady state was achieved within 2 days of dosing with minimal accumulation. The

mean apparent terminal elimination half-life was approximately 10 hours.[2][3]

Study B (NCT03311009): Male and Female Patients with Osteoarthritis
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Doses: Up to 300 mg once daily for 4 weeks (fed state).[2]

Results: The pharmacokinetic profile was similar to that observed in healthy volunteers.[2]

Study C: Healthy Japanese and White Male Volunteers

Doses: Up to 1050 mg once daily for 14 days (fed state).[2]

Results: Steady-state plasma exposure after a 300 mg dose was similar between

populations, with an AUC ranging from 56.8 to 67.6 μg·h/mL and a Tmax of 4 hours.[2]

Table 2.2: Steady-State Pharmacokinetic Parameters of Aldumastat (300 mg, Fed State)

Population AUC (μg·h/mL) Tmax (h)

Healthy Volunteers & OA

Patients
56.8 - 67.6 4

Bioavailability and Effect of Food
While the absolute oral bioavailability in humans has not been reported, the compound is orally

available.[1] A clinical trial (NCT04137341) was designed to assess the relative bioavailability

of different tablet formulations and the effect of food.[2] Although the study was completed,

specific quantitative data comparing the pharmacokinetics of Aldumastat in the fed versus

fasted state (e.g., ratios of Cmax and AUC) are not available in the reviewed literature.

However, it was noted that in a single-dose study, a 300 mg dose was administered in both

fasted and fed states, suggesting the food effect was evaluated.[2]

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Aldumastat is rapidly absorbed after oral administration, with a time to

maximum plasma concentration (Tmax) of approximately 4 hours.[2]

Distribution: Information on the volume of distribution is not detailed in the available

literature.
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Metabolism: Aldumastat is a potential substrate of CYP3A4 and to a lesser extent,

CYP2D6. It also has a weak induction potential for CYP3A4.[2]

Excretion: Urinary excretion of unchanged Aldumastat is low, accounting for less than 11%

of the administered dose within 24 hours, suggesting that renal clearance is not a major

elimination pathway.[2]

Experimental Protocols
Clinical Pharmacokinetic Studies
Study Design: The clinical pharmacokinetic evaluation of Aldumastat was conducted through a

series of randomized, double-blind, placebo-controlled, single-center, Phase 1 trials.[2] The

studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts in

both healthy volunteers and patients with osteoarthritis.[2]

Dosing and Administration:

Formulation: Aldumastat was administered as an oral solution in the initial first-in-human

study and as tablets in subsequent studies.[2]

Dose Ranges: Single doses ranged from 60 mg to 2100 mg. Multiple daily doses ranged up

to 1050 mg.[2]

Food Conditions: Dosing was conducted under both fasted and fed conditions to assess the

effect of food on bioavailability.[2]

Sample Collection and Bioanalysis:

Sample Matrix: Plasma and urine samples were collected at various time points after drug

administration.[4]

Analytical Method: The concentration of Aldumastat in plasma and urine was quantified

using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)

method.[4] While specific validation parameters like linearity, precision, accuracy, and the

lower limit of quantification (LLOQ) are not detailed in the primary publications, such

validation is a standard requirement for bioanalytical methods used in clinical trials.
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Pharmacokinetic Analysis:

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated from the

plasma concentration-time data using non-compartmental analysis. The specific software

used for this analysis is not mentioned in the available literature, however, standard industry

software such as SAS® is often utilized for statistical analyses in clinical trials.[5]

Mechanism of Action and Associated Pathways
Aldumastat is a direct inhibitor of the ADAMTS-5 enzyme. ADAMTS-5 is a key

metalloproteinase responsible for the degradation of aggrecan, a major component of the

cartilage extracellular matrix. By inhibiting ADAMTS-5, Aldumastat was developed with the

aim of preventing cartilage breakdown in osteoarthritis.
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Caption: Mechanism of action of Aldumastat as a direct inhibitor of ADAMTS-5, preventing

aggrecan degradation.

Conclusion
Aldumastat demonstrated a generally predictable pharmacokinetic profile in both preclinical

and clinical studies, with rapid oral absorption and a half-life supporting once-daily dosing. Its

bioavailability varied across preclinical species. While the development for osteoarthritis was

halted due to a lack of efficacy in a Phase 2 trial, the comprehensive pharmacokinetic data

gathered for Aldumastat provides a valuable case study for researchers and professionals
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involved in the development of small molecule inhibitors. The information presented in this

guide serves as a detailed reference for understanding the absorption, distribution, metabolism,

and excretion characteristics of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Safety, Pharmacokinetics, and Pharmacodynamics of the ADAMTS‐5 Inhibitor
GLPG1972/S201086 in Healthy Volunteers and Participants With Osteoarthritis of the Knee
or Hip - PMC [pmc.ncbi.nlm.nih.gov]

3. The design of a randomized, placebo-controlled, dose-ranging trial to investigate the
efficacy and safety of the ADAMTS-5 inhibitor S201086/GLPG1972 in knee osteoarthritis -
PMC [pmc.ncbi.nlm.nih.gov]

4. Favorable Human Safety, Pharmacokinetics and Pharmacodynamics of the Adamts-5
Inhibitor GLPG1972, a Potential New Treatment in Osteoarthritis - ACR Meeting Abstracts
[acrabstracts.org]

5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

To cite this document: BenchChem. [Aldumastat: A Technical Deep Dive into its
Pharmacokinetics and Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8070479#pharmacokinetics-and-bioavailability-of-
aldumastat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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